molecular formula C22H21FN4O2S B6137125 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B6137125
M. Wt: 424.5 g/mol
InChI Key: CXVUYNGNTQEAAQ-UHFFFAOYSA-N
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Description

7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of fluorophenyl and methylphenyl groups, which contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

    Introduction of the fluorophenyl group: This step involves the use of fluorobenzyl halides in the presence of a base to introduce the fluorophenyl group via nucleophilic substitution.

    Attachment of the methylphenyl group: The methylphenyl group is introduced through a similar nucleophilic substitution reaction using methylbenzyl halides.

    Sulfur incorporation: The sulfur atom is incorporated using thiol reagents under suitable conditions to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, bases like sodium hydroxide, and solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs targeting neurological disorders.

    Biological Studies: It is used as a probe to study the interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, its anti-cancer activity is attributed to the inhibition of enzymes involved in DNA replication and repair, resulting in the suppression of tumor cell growth.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **7-[(2-BROMOPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The uniqueness of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[(2-METHYLPHENYL)METH

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-14-8-4-5-10-16(14)13-30-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)12-15-9-6-7-11-17(15)23/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVUYNGNTQEAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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